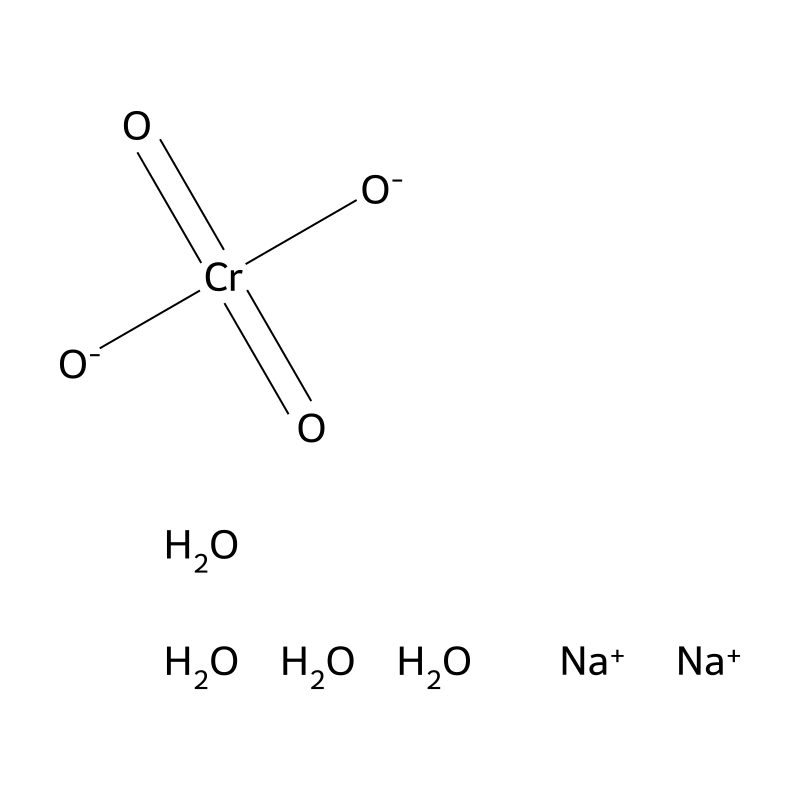Sodium chromate tetrahydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Canonical SMILES
Chromate ion (CrO₄²⁻) as an oxidizing agent:
- It readily participates in redox reactions due to the presence of chromium in its hexavalent state (+6). This allows for the determination of various analytes, including organic compounds, metals, and other inorganic species, through controlled oxidation reactions [].
- For example, sodium chromate can be used in the determination of alcohol content in blood through a colorimetric method involving the oxidation of ethanol to acetic acid [].
Chromate ion (CrO₄²⁻) as a precipitating agent:
Applications in Material Science
Sodium chromate tetrahydrate plays a role in various material science applications:
Corrosion inhibitor:
Pigment precursor:
Applications in Other Scientific Fields
Beyond the aforementioned applications, sodium chromate tetrahydrate finds use in other scientific fields:
Cell biology:
- Due to its ability to interact with cellular components, sodium chromate has been used in some studies to investigate cellular processes, such as membrane permeability and protein-protein interactions []. However, it's important to note that its cytotoxicity (toxicity to cells) necessitates careful handling and alternative methods are often preferred.
Environmental studies:
Sodium chromate tetrahydrate, with the chemical formula , is a bright yellow crystalline compound commonly used in various industrial applications. It is a strong oxidizing agent and is soluble in water, where it dissociates into sodium ions and chromate ions. The compound has a molecular weight of approximately 234.06 g/mol and a melting point of about 1580 °C (2876 °F) .
Due to its chromate content, sodium chromate tetrahydrate is classified as a hazardous substance, posing risks such as skin irritation, respiratory issues, and potential carcinogenic effects upon prolonged exposure .
Sodium chromate tetrahydrate is a suspected carcinogen and should be handled with appropriate precautions. It is also an irritant and can cause skin and eye irritation upon contact.
Safety Information:
- Wear gloves, safety glasses, and protective clothing when handling this compound.
- Work in a well-ventilated area to avoid inhalation of dust.
- Wash hands thoroughly after handling.
- Properly dispose of waste according to local regulations.
- Reduction Reactions: It can be reduced to sodium dichromate or chromium(III) compounds in acidic conditions.
- Reactions with Acids: When reacted with strong acids, it produces chromic acid:
- Oxidation of Organic Compounds: Sodium chromate can oxidize alcohols to carbonyl compounds or acids, showcasing its utility in organic synthesis.
Sodium chromate tetrahydrate exhibits significant biological activity, primarily due to its chromium content. Chromium(VI) compounds are known to be toxic and carcinogenic. Exposure can lead to various health issues:
- Skin Contact: Causes dermatitis, ulcers, and sensitization.
- Inhalation: May result in respiratory irritation, coughing, and potential lung damage.
- Ingestion: Can cause severe gastrointestinal distress and systemic toxicity .
Chronic exposure has been linked to kidney damage and increased cancer risk, particularly lung cancer among workers exposed to chromium compounds .
Sodium chromate tetrahydrate can be synthesized through several methods:
- Neutralization Reaction: Reacting sodium hydroxide with chromic acid:
- Oxidation of Sodium Chloride: By treating sodium chloride with chromium trioxide in an alkaline medium.
- Hydration of Sodium Chromate: Crystallization from an aqueous solution of sodium chromate leads to the formation of the tetrahydrate.
Sodium chromate tetrahydrate has diverse applications across various industries:
- Dyeing and Pigments: Used as a dyeing agent in textiles due to its vibrant color.
- Metal Treatment: Acts as a corrosion inhibitor for metals.
- Laboratory Reagent: Utilized in analytical chemistry for various reactions.
- Wood Preservation: Employed in wood treatment processes to prevent decay.
Studies on the interactions of sodium chromate tetrahydrate focus on its reactivity with biological systems and other chemicals:
- Biochemical Interactions: Research indicates that chromium(VI) can interact with cellular components leading to oxidative stress and DNA damage.
- Environmental Impact: Its presence in wastewater poses risks to aquatic life due to its toxicity .
Sodium chromate tetrahydrate shares similarities with other chromium compounds, particularly those containing chromium in different oxidation states. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Oxidation State | Solubility | Toxicity Level |
|---|---|---|---|---|
| Sodium Chromate Tetrahydrate | +6 | High | High | |
| Sodium Dichromate | +6 | High | High | |
| Chromium(III) Chloride | +3 | Moderate | Moderate | |
| Chromium(III) Oxide | +3 | Low | Low |
Sodium chromate tetrahydrate stands out due to its high solubility and strong oxidizing properties compared to other chromium compounds, making it particularly useful in industrial applications but also posing significant health risks .






